3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-pyrazin-2-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-14(17-13-4-2-8-21-13)18-7-1-3-11(10-18)20-12-9-15-5-6-16-12/h2,4-6,8-9,11H,1,3,7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURELOVIWSWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(pyrazin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological activities.
- Pyrazine Moiety : A heterocyclic aromatic compound that contributes to the compound's interaction with biological targets.
- Thiophene Group : A five-membered ring containing sulfur, which is often associated with enhanced biological activity.
The biological activity of this compound appears to be linked to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Protein–Protein Interactions (PPIs) : Recent studies have shown that similar compounds can disrupt critical PPIs involved in cancer progression. For example, compounds targeting the ELF3-MED23 interaction have demonstrated significant anticancer activity by downregulating HER2 expression in gastric cancer cells .
- Anticancer Activity : Research indicates that derivatives of piperidine can induce apoptosis in cancer cells through various pathways, including the activation of pro-apoptotic markers such as cleaved PARP and caspase 3 .
- Cholinesterase Inhibition : Some piperidine derivatives have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase enzymes, which are crucial for neurotransmitter regulation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Case Studies
Several studies have investigated the biological effects of piperidine derivatives:
- Study on HER2-positive Gastric Cancer : A compound similar to this compound was tested on NCI-N87 cells, showing significant apoptosis induction and decreased cell proliferation in a concentration-dependent manner .
- Neuroprotective Effects : In a study focusing on Alzheimer’s disease, piperidine derivatives demonstrated dual cholinesterase inhibition alongside antioxidant effects, suggesting potential for cognitive enhancement .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Pyrazine vs. Pyridazine/Oxadiazole Substitutions
- The target compound’s pyrazine-2-yloxy group distinguishes it from analogs like PF3845 (pyridyloxy) and antitubercular compounds with 1,2,4-oxadiazole rings . Pyrazine’s electron-deficient nature may influence receptor binding compared to pyridazine’s or oxadiazole’s electronic profiles.
Thiophene Position and Substituents
- The thiophen-2-ylmethyl group in the target compound contrasts with thiophen-3-yl in . Positional isomers can drastically alter molecular interactions; for example, thiophen-2-yl derivatives are associated with antidiabetic activity in thiazolidinone analogs .
Carboxamide Modifications
Pharmacological Insights
- Glucose Metabolism: The 4-(2-chlorophenoxy) analog in increased glucose uptake via GLUT1 upregulation, suggesting that piperidine-carboxamide derivatives with aryloxy groups may modulate metabolic pathways .
- Enzyme Inhibition : FAAH inhibitors like PF3845 highlight the role of trifluoromethylpyridyloxy groups in enhancing enzyme affinity . The target compound’s pyrazine moiety could similarly interact with enzymatic active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
